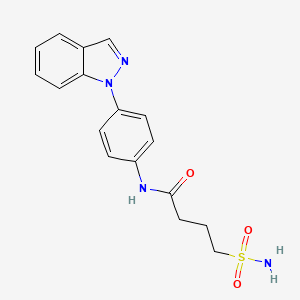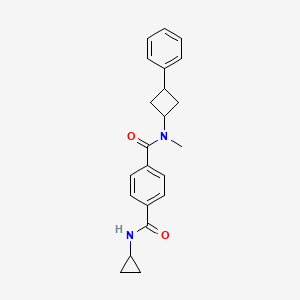
N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide, commonly known as Indapamide, is a sulfonamide diuretic drug that is used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by increasing the excretion of sodium and water from the body. Indapamide has been widely studied for its potential therapeutic applications in various medical conditions.
作用机制
Indapamide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This increases the excretion of sodium and water from the body, leading to a decrease in blood volume and blood pressure. Indapamide also has vasodilatory effects, which further helps in reducing blood pressure.
Biochemical and Physiological Effects:
Indapamide has several biochemical and physiological effects on the body. It has been found to reduce blood pressure, decrease blood volume, and increase urine output. Indapamide also has anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions. It has been shown to reduce oxidative stress and improve endothelial function in animal models.
实验室实验的优点和局限性
Indapamide has several advantages for lab experiments. It is readily available and can be synthesized easily. Indapamide is also relatively inexpensive compared to other diuretic drugs. However, there are some limitations to using Indapamide in lab experiments. It has a narrow therapeutic window, which means that the dose has to be carefully controlled to avoid toxicity. Indapamide can also interact with other drugs, which may affect the results of the experiment.
未来方向
There are several future directions for the study of Indapamide. It has been suggested that Indapamide may have potential therapeutic applications in the treatment of diabetes and metabolic syndrome. Further studies are needed to determine the efficacy and safety of Indapamide in these conditions. Indapamide may also have potential applications in the treatment of certain types of cancer. It has been shown to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of cancer. Further research is needed to determine the potential of Indapamide in cancer therapy.
Conclusion:
In conclusion, Indapamide is a sulfonamide diuretic drug that has been widely studied for its potential therapeutic applications in various medical conditions. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to a decrease in blood pressure and blood volume. Indapamide has several biochemical and physiological effects on the body, including anti-inflammatory effects and improved endothelial function. While Indapamide has some limitations in lab experiments, it has several advantages and may have potential applications in the treatment of diabetes, metabolic syndrome, and cancer. Further research is needed to determine the efficacy and safety of Indapamide in these conditions.
合成方法
Indapamide is synthesized by the reaction of 4-chloro-N-(4-indazolyl)benzenesulfonamide with 4-aminobutanoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified and crystallized to obtain pure Indapamide. The synthesis method has been optimized and improved over the years to increase the yield and purity of the product.
科学研究应用
Indapamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of hypertension, heart failure, and edema. Indapamide has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
属性
IUPAC Name |
N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-25(23,24)11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWKQOEWQQZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)